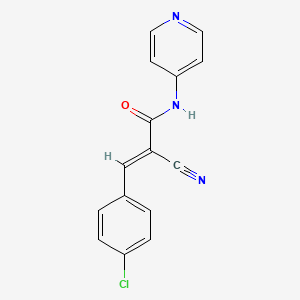![molecular formula C13H13F2NO4 B7683438 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid, also known as DFOB, is a chemical compound that has been widely used in scientific research for its unique properties. DFOB is a derivative of the amino acid glycine and has been found to have a variety of applications in the field of biochemistry and pharmacology. In
作用机制
The mechanism of action of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid involves its ability to chelate iron. 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid binds to iron ions and forms stable complexes that are then excreted from the body. In cancer cells, the excess iron leads to the production of reactive oxygen species (ROS), which can damage DNA and other cellular components. By removing the excess iron, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid reduces the production of ROS and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been found to have a variety of biochemical and physiological effects. In addition to its iron-chelating properties, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been shown to have anti-inflammatory and antioxidant effects. 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has also been found to inhibit the growth of cancer cells and induce apoptosis. In animal studies, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been shown to reduce the size of tumors and improve survival rates.
实验室实验的优点和局限性
One of the main advantages of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid for lab experiments is its simple synthesis method. 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid is also relatively stable and can be stored for long periods of time. However, one limitation of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid is its potential toxicity. While 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been shown to be safe in animal studies, more research is needed to determine its safety in humans. In addition, the effectiveness of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid may vary depending on the type of cancer and the stage of the disease.
未来方向
There are several future directions for research on 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid. One area of research is the development of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease. Another area of research is the development of new derivatives of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid with improved properties, such as increased selectivity for cancer cells or reduced toxicity. Finally, more research is needed to determine the safety and effectiveness of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid in humans, including clinical trials to test its efficacy as a cancer treatment.
Conclusion
In conclusion, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid, or 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid, is a promising compound with a variety of potential applications in scientific research. 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been found to have anti-inflammatory, antioxidant, and iron-chelating properties, making it a potential therapeutic agent for a variety of diseases. While more research is needed to determine its safety and effectiveness in humans, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid represents an exciting area of research with many potential future directions.
合成方法
The synthesis of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid involves the reaction of glycine ethyl ester with 3,4-difluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with formaldehyde and methylamine to yield the final product, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid. The synthesis process is relatively simple and can be completed in a few steps, making 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid an attractive compound for research.
科学研究应用
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been extensively studied for its potential applications in the treatment of cancer and other diseases. One of the main areas of research has been the development of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid as a chelator of iron. Iron is an essential element for the growth and proliferation of cancer cells, and 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been found to effectively remove excess iron from cancer cells, leading to their death. In addition, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
属性
IUPAC Name |
2-[[4-(3,4-difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c1-16(7-13(19)20)12(18)5-4-11(17)8-2-3-9(14)10(15)6-8/h2-3,6H,4-5,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBVCFZWZMBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[(1-methylimidazol-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B7683366.png)
![1-[(E)-pyridin-4-ylmethylideneamino]imidazolidine-2,4-dione](/img/structure/B7683372.png)
![5-chloro-2-[[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methylamino]-N-methylbenzamide](/img/structure/B7683373.png)
![diethyl 5-[[(E)-2-acetamido-3-phenylprop-2-enoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7683381.png)
![1-pyrazin-2-yl-N-[4-(thiadiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B7683394.png)
![ethyl 2-[[2-[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]oxyacetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B7683413.png)
![5-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylaniline](/img/structure/B7683422.png)

![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)